(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
The compound “(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole derivatives have been synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones were prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Claisen-Schmidt reaction and reactions with phenyl hydrazine . The reaction mixture was then cooled and quenched by slow careful addition of 2N HCl .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the yield of the synthesis was reported to be 64%, and the IR (KBr) ν max /cm −1: 3434.1, 2892.1, 2775.0, 1250.4 .Scientific Research Applications
Synthetic Methodologies
A novel synthesis approach involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been developed for creating 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This method exhibits significant stereoselectivity, with Z isomers being preferentially or exclusively formed, highlighting a new avenue for synthesizing complex oxazine derivatives with potential applications in material science and pharmaceuticals (Gabriele et al., 2006).
Molecular Engineering for Potential Anticancer Agents
Molecular engineering techniques have been employed to create a library of novel 2,3-dihydro-1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazine derivatives. These compounds were synthesized via water-mediated one-pot Mannich type condensation and evaluated for their potential as anticancer agents. One derivative, in particular, showed promising activity against ovarian cancer cell lines, indicating the therapeutic potential of these benzofuro[1,3]oxazin-3(7H)-one derivatives (Botla et al., 2017).
Applications in Materials Science
The synthesis and characterization of novel benzoxazine monomers containing allyl groups have been reported, demonstrating their utility in creating high-performance thermosets. These materials exhibit excellent thermal and mechanical properties, suggesting their potential use in advanced composites and coatings (Agag & Takeichi, 2003). Additionally, the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition showcases an innovative approach to synthesizing nanomaterials with potential applications in catalysis and environmental remediation (Veranitisagul et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2Z)-8-(1,3-benzodioxol-5-yl)-2-[(3,4-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-29-20-6-3-15(9-22(20)30-2)10-24-25(28)17-5-8-19-18(26(17)34-24)12-27(13-31-19)16-4-7-21-23(11-16)33-14-32-21/h3-11H,12-14H2,1-2H3/b24-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCRJURJNLRKOT-VROXFSQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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